molecular formula C10H4BrF2NO3 B13704455 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid

5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid

Katalognummer: B13704455
Molekulargewicht: 304.04 g/mol
InChI-Schlüssel: GHCYFERAFNFTGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromo and two fluoro substituents on the phenyl ring, making it a unique and valuable molecule in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid typically involves cycloaddition reactions. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts such as Cu(I) or Ru(II). These methods are efficient but can be costly and generate significant waste. Therefore, there is a growing interest in developing metal-free synthetic routes that are more eco-friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve moderate temperatures and specific catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both bromo and fluoro substituents on the phenyl ring makes 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid unique. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .

Eigenschaften

Molekularformel

C10H4BrF2NO3

Molekulargewicht

304.04 g/mol

IUPAC-Name

5-(4-bromo-2,6-difluorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H4BrF2NO3/c11-4-1-5(12)9(6(13)2-4)8-3-7(10(15)16)14-17-8/h1-3H,(H,15,16)

InChI-Schlüssel

GHCYFERAFNFTGV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)C2=CC(=NO2)C(=O)O)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.